![molecular formula C26H20BrN3OS B2522033 2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-46-9](/img/structure/B2522033.png)
2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a complex organic molecule that appears to be related to several synthesized compounds with potential biological activities. The structure of this compound suggests that it belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties. The presence of a bromobenzyl moiety indicates potential reactivity and usefulness in further chemical modifications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been achieved through reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate . Similarly, 2-(arylmethylthio) pyrimidin-4(3H)-ones have been synthesized by alkylation of 2-thiouracils with bromo-substituted compounds in DMF . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and Mass spectroscopy . Single-crystal X-ray diffraction has also been employed to determine the crystal structure of a compound with a 4-bromobenzyl moiety . These techniques would likely be applicable in analyzing the molecular structure of "2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" to confirm its identity and purity.
Chemical Reactions Analysis
Compounds with bromobenzyl groups are typically reactive and can undergo further chemical transformations. For example, the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines has been reported to yield triazol derivatives . The bromine atom in the 4-bromobenzyl group can act as a good leaving group in nucleophilic substitution reactions, which could be exploited in synthesizing new derivatives of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure and DFT calculations provide insights into the stability and reactivity of the molecule . The presence of electron-withdrawing or electron-donating groups can significantly affect properties like solubility, melting point, and biological activity. The antifungal and antibacterial activities of some related compounds have been evaluated, indicating potential applications in medicinal chemistry .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines, are crucial for the development of pharmaceuticals. A review focused on hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the importance of such structures in medicinal chemistry. These compounds are synthesized using various catalytic methods, including green chemistry approaches, to improve their bioavailability and pharmacological profile (Parmar, Vala, & Patel, 2023).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A comprehensive review covers the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their potent anti-inflammatory effects and the underlying mechanisms. This suggests the potential of pyrimidine-based compounds, like the one , in developing new anti-inflammatory agents (Rashid et al., 2021).
Optical Sensors and Electroluminescent Materials
Pyrimidine derivatives also find applications in the synthesis of optical sensors and electroluminescent materials. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. Additionally, the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials, indicating the versatility of these compounds beyond pharmaceutical applications (Jindal & Kaur, 2021; Lipunova et al., 2018).
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-5-6-10-22(17)30-25(31)24-23(21(15-28-24)19-8-3-2-4-9-19)29-26(30)32-16-18-11-13-20(27)14-12-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFYGWQYYCQENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

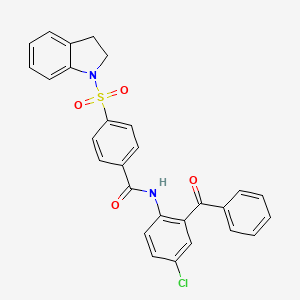
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
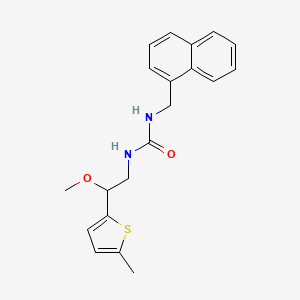

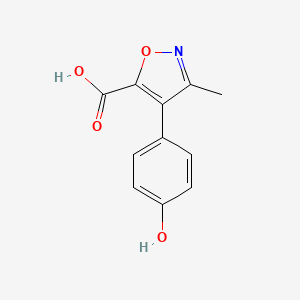


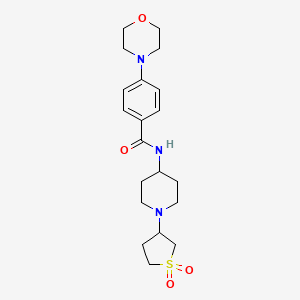

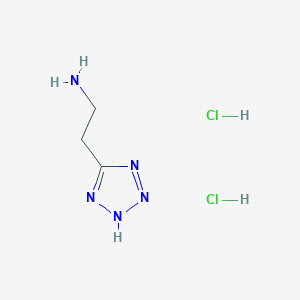
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)